
Chlorocruorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chlorocruorin, also known as this compound, is a useful research compound. Its molecular formula is C33H32N4O5 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Characteristics
Chlorocruorin is characterized by its complex quaternary structure, which includes myoglobin-like subunits that form tetramers and dodecamers. This assembly results in a large molecular weight complex, approximately 3500 kDa, contributing to its functional properties. Notably, this compound has a lower oxygen affinity compared to human hemoglobin but exhibits similar or higher affinity for carbon monoxide .
Key Properties:
- Oxygen Affinity: Lower than human hemoglobin.
- Carbon Monoxide Affinity: Similar or higher than oxygen.
- Rebinding Rates: Slow rates of combination with oxygen and carbon monoxide; the off rate for oxygen is comparable to human hemoglobin, while for carbon monoxide, it is significantly slower .
Therapeutic Applications
This compound's unique properties suggest potential applications in various fields:
-
Biomimetic Oxygen Carriers:
- This compound can be explored as a biomimetic oxygen carrier in medical settings, particularly for patients requiring blood transfusions or those with respiratory issues. Its ability to bind oxygen under specific conditions may provide advantages over traditional hemoglobin-based products.
- Immunological Modulation:
-
Bio-Adjuvants:
- This compound could serve as a bio-adjuvant in vaccine formulations, enhancing the efficacy of vaccines by stimulating immune responses against viral and bacterial antigens. This application is particularly relevant in developing vaccines for diseases where traditional adjuvants are less effective .
Oxygen Transport Studies
A study investigated the oxygen binding dynamics of this compound from Spirographis spallanzanii. The research utilized spectrophotometric methods to measure changes in absorption at specific wavelengths corresponding to oxidized and reduced states of this compound. The findings revealed significant insights into the cooperative binding mechanisms of this pigment compared to mammalian hemoglobins .
Immunological Properties
In another study, this compound was evaluated for its potential as an immune stimulant. The research highlighted its ability to activate immune pathways and enhance responses against cancer cells in vitro. This study provides a foundation for further exploration into this compound's role in immunotherapy .
Comparative Analysis with Other Respiratory Pigments
Property | This compound | Hemoglobin | Hemocyanin |
---|---|---|---|
Oxygen Affinity | Lower than hemoglobin | Higher | Varies by species |
Carbon Monoxide Affinity | Similar or higher | Lower | Varies by species |
Structural Complexity | Tetramers and dodecamers | Tetramers | Multi-subunit complexes |
Potential Applications | Biomimetic carriers, immune modulation | Blood transfusions | Oxygen transport in arthropods |
Properties
CAS No. |
24869-67-8 |
---|---|
Molecular Formula |
C33H32N4O5 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
3-[(8Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C33H32N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-15,34,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42)/b23-15-,24-11?,26-13?,28-12?,30-14? |
InChI Key |
POTJEWVOMCSKSL-JCECGTHESA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=CO)C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(/C(=C/O)/C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=CO)C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
Synonyms |
chlorocruorin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.